molecular formula C10H18ClNO2 B2706067 Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride CAS No. 2344680-86-8

Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride

Cat. No.: B2706067
CAS No.: 2344680-86-8
M. Wt: 219.71
InChI Key: SQBYKCNAIMVWAT-UHFFFAOYSA-N
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Description

Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a bicyclic spiro compound featuring a nitrogen atom (aza) in its spiro[4.4]nonane framework and a methyl ester group at position 3. Spiro compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in drug targets .

Properties

IUPAC Name

methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBYKCNAIMVWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCCC2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride typically involves the reaction of a suitable azaspiro precursor with methyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) and automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Preliminary studies indicate that methyl 1-azaspiro[4.4]nonane-3-carboxylate; hydrochloride exhibits several biological activities:

  • Pharmacological Potential : It has shown promise in pharmacokinetics and pharmacodynamics studies, indicating potential interactions with biological systems that could lead to therapeutic applications.
  • Arginase Inhibition : Research has highlighted its potential as an arginase inhibitor, which is crucial in regulating nitric oxide synthesis and has implications for treating various diseases .

Applications in Drug Development

The unique structure of methyl 1-azaspiro[4.4]nonane-3-carboxylate; hydrochloride allows for diverse applications in drug development:

  • Therapeutic Agents : Its potential as an inhibitor of specific enzymes positions it as a candidate for developing new therapeutic agents targeting metabolic disorders.
  • Antiviral Properties : Compounds related to this structure have been noted for their antiviral potency, suggesting that further exploration could yield effective antiviral drugs .
  • Cancer Research : Studies indicate that derivatives of this compound may exhibit antiproliferative properties against cancer cell lines, making it a subject of interest for oncology research .

Case Study 1: Arginase Inhibition

In a study focusing on arginase inhibitors, methyl 1-azaspiro[4.4]nonane-3-carboxylate demonstrated significant inhibition activity against human arginase isoforms with IC50 values indicating effective potency. This suggests its utility in managing conditions related to arginine metabolism, such as certain cancers and cardiovascular diseases .

Case Study 2: Antiproliferative Activity

Research involving cell viability assays on various cancer cell lines showed promising results for compounds derived from methyl 1-azaspiro[4.4]nonane-3-carboxylate, with some compounds exhibiting over 89% cell viability at tested concentrations, indicating low cytotoxicity while retaining antiproliferative effects .

Comparison with Related Compounds

The following table summarizes the structural features and unique properties of methyl 1-azaspiro[4.4]nonane-3-carboxylate; hydrochloride compared to related compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 2-piperidinecarboxylatePiperidine ringKnown for analgesic properties
Methyl 1-pyrrolidinecarboxylatePyrrolidine ringExhibits strong neuroprotective effects
Methyl 2-thiazolidinecarboxylateThiazolidine ringRecognized for anti-inflammatory properties
Methyl 1-azaspiro[4.4]nonane-3-carboxylate; hydrochlorideSpirocyclic structurePotential enzyme inhibition and antiviral activity

The distinct spirocyclic structure of methyl 1-azaspiro[4.4]nonane-3-carboxylate; hydrochloride may confer unique biological activities not observed in other compounds, warranting further investigation into its mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Heteroatom Variations

a) Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride
  • CAS : 1437311-91-5 .
  • Structure : Replaces one nitrogen with sulfur (thia) at position 1, introducing a sulfur atom into the spiro system.
  • Molecular Weight : 237.75 g/mol (vs. ~219 g/mol for the target compound without thia) .
  • Key Properties :
    • Higher lipophilicity due to sulfur.
    • IR peaks at 1728 cm⁻¹ (ester C=O) and 1637 cm⁻¹ (amide C=O) .
  • Applications : Studied as a safener in agrochemicals to reduce herbicide toxicity .
b) 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
  • CAS : 1803582-49-1 .
  • Structure : Contains an oxygen atom (oxa) at position 2 and a carboxylic acid group.
  • Molecular Weight : 207.66 g/mol.
  • Key Properties :
    • Polar functional groups enhance solubility in aqueous media.
    • Used as a building block in peptide mimetics .
c) Tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride
  • CAS : 1820575-47-0 .
  • Structure : Features two nitrogen atoms (diaza) and a tert-butyl ester.
  • Molecular Weight : 262.78 g/mol.
  • Applications : Intermediate in synthesizing kinase inhibitors due to its stereochemical complexity .

Derivatives with Functional Group Modifications

a) Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
  • CAS : 1363382-45-9 .
  • Structure: Bicyclo[3.3.1]nonane system with a methyl ester.
  • Molecular Weight : 219.71 g/mol.
  • Key Properties :
    • Similar molecular weight to the target compound but distinct ring strain.
    • Used in neurological drug discovery .
b) Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride
  • CAS : 203934-57-0 .
  • Structure : Spiro[4.5]decane framework with an ethyl ester.
  • Key Properties :
    • Larger spiro system increases steric hindrance.
    • Explored in anticonvulsant research .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Methyl 1-azaspiro[4.4]nonane-3-carboxylate HCl Not explicitly found C₁₀H₁₆ClNO₂ ~219 (estimated) Methyl ester, aza Hypothesized: Drug intermediates
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate HCl 1437311-91-5 C₉H₁₆ClNO₂S 237.75 Thia, methyl ester Agrochemical safeners
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl 1803582-49-1 C₈H₁₄ClNO₃ 207.66 Oxa, carboxylic acid Peptide mimetics
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate HCl 1820575-47-0 C₁₂H₂₂ClN₂O₂ 262.78 Diaza, tert-butyl Kinase inhibitors

Biological Activity

Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride is a compound characterized by its unique spirocyclic structure, which includes an azaspiro framework. This structure contributes to its distinct chemical properties and potential biological activities, making it an interesting subject for research in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C₁₀H₁₈ClNO₂
  • Molecular Weight : 219.71 g/mol
  • CAS Number : 2344680-86-8

The compound's spirocyclic structure enhances its interaction with biological targets, potentially leading to diverse pharmacological effects. The hydrochloride form improves solubility in aqueous solutions, facilitating its use in various biological assays.

This compound has shown potential to bind to specific receptors and enzymes, modulating their activity. Initial studies suggest that it may interact with:

  • Sigma Receptors : These receptors are implicated in pain modulation and neuroprotection. Compounds with similar structures have demonstrated significant binding affinity to sigma receptors, indicating a potential analgesic effect .
  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist for these receptors, which play a crucial role in neurotransmission and have been targeted for neurodegenerative diseases .

Antiviral Properties

Recent studies have indicated that derivatives of the azaspiro[4.4]nonane core exhibit antiviral activity against various viral infections, including hepatitis C virus (HCV) and other pathogens. For instance, one derivative demonstrated high antiviral potency with low cytotoxicity in cellular assays .

Antiproliferative Effects

Compounds related to methyl 1-azaspiro[4.4]nonane-3-carboxylate have shown significant antiproliferative activity against cancer cell lines. The mechanism involves inhibition of cell proliferation pathways, making it a candidate for cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralHigh potency against HCV
AntiproliferativeSignificant inhibition of cancer cells
Sigma Receptor BindingPotential analgesic effects
nAChR AgonismNeuroprotective properties

Case Study: Sigma Receptor Ligands

In a systematic study focused on spirocyclic compounds, methyl 1-azaspiro[4.4]nonane derivatives were synthesized and evaluated for their binding affinity to sigma receptors. The results indicated that modifications at the nitrogen atom significantly influenced receptor binding affinity, suggesting that structural optimizations could enhance therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride, and how do protecting groups influence yield?

The synthesis of spirocyclic compounds often employs protecting-group strategies to stabilize reactive intermediates. For example, tert-butyl (Boc) groups are widely used to protect amines during ring-closing reactions, as seen in analogues like tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride . Key steps may include:

  • Ring-closing via nucleophilic substitution : Using tert-butyl carbamate to protect the amine, followed by cyclization under basic conditions.
  • Carboxylate esterification : Reacting the spirocyclic amine with methyl chloroformate in anhydrous dichloromethane.
    Yield optimization requires careful control of reaction temperature (e.g., 0–5°C for Boc deprotection) and stoichiometric ratios of reagents like triethylamine.

Q. How can researchers validate the structural integrity of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride?

Structural validation typically combines:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the spirocyclic scaffold and ester group placement. For example, the methyl ester group appears as a singlet near δ 3.6–3.8 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : If single crystals are obtainable, this method resolves stereochemical ambiguities, particularly for spirocenters .

Q. What are the recommended storage conditions to ensure compound stability?

Hydrochloride salts of spirocyclic compounds are hygroscopic and prone to decomposition under humid conditions. Stability protocols include:

  • Storage : In airtight containers with desiccants (e.g., silica gel) at –20°C.
  • Solubility considerations : Avoid aqueous solutions unless immediately used; DMSO or dry acetonitrile are preferred for stock solutions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of Methyl 1-azaspiro[4.4]nonane-3-carboxylate hydrochloride?

Molecular docking studies using software like AutoDock Vina can assess binding affinities to target proteins. For example:

  • Target selection : Focus on enzymes with hydrophobic active sites (e.g., kinases or GPCRs), as the spirocycle’s rigidity may enhance binding.
  • Dynamics simulations : MD simulations (100 ns) in explicit solvent to evaluate conformational stability of the ligand-receptor complex .
    Validation requires correlation with in vitro assays, such as IC₅₀ measurements against purified enzymes.

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation approaches include:

  • Prodrug modification : Ester hydrolysis in vivo may alter activity; compare methyl ester vs. free carboxylic acid forms .
  • Metabolic profiling : LC-MS/MS to identify metabolites in plasma and tissues. For example, N-demethylation or spirocycle oxidation could reduce efficacy .

Q. How does stereochemistry at the spirocenter impact pharmacological properties?

Enantiomers of spirocyclic compounds often exhibit divergent activities. To assess this:

  • Chiral separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and polar solvents (hexane:isopropanol, 90:10).
  • In vitro testing : Compare IC₅₀ values of isolated enantiomers against target proteins. For instance, (R)-enantiomers of similar azaspiro compounds show 10-fold higher potency than (S)-forms .

Q. What analytical methods detect impurities in scaled-up synthesis batches?

Advanced impurity profiling involves:

  • HPLC-DAD/MS : Reverse-phase C18 columns (e.g., Chromolith) with gradient elution (0.1% TFA in acetonitrile/water) to separate byproducts like open-chain intermediates or diastereomers .
  • Quantitative NMR (qNMR) : Deuterated solvents (DMSO-d₆) and an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities below 0.1% .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating enzyme inhibition?

  • Fluorogenic substrates : For proteases or esterases, measure fluorescence increase upon substrate cleavage (e.g., AMC-labeled peptides).
  • Microscale thermophoresis (MST) : To determine binding constants (Kd) without purification, using fluorescently tagged proteins .

Q. How can researchers optimize reaction conditions to minimize racemization?

Racemization at the spirocenter is a key challenge. Strategies include:

  • Low-temperature reactions : Conduct esterification or amidation steps at –78°C (dry ice/acetone bath).
  • Chiral auxiliaries : Temporarily introduce a removable chiral group to stabilize the desired configuration during synthesis .

Data Interpretation and Reporting

Q. How should researchers address variability in biological replicate data?

  • Statistical rigor : Use ≥3 independent replicates and report mean ± SEM. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Outlier analysis : Grubbs’ test to exclude anomalous data points.

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